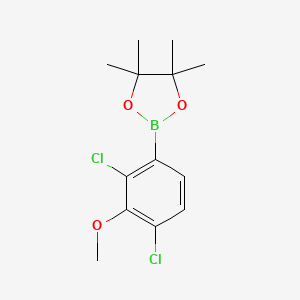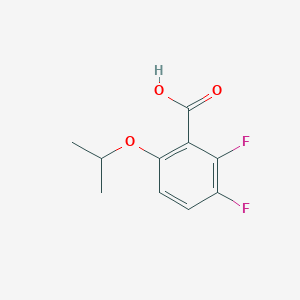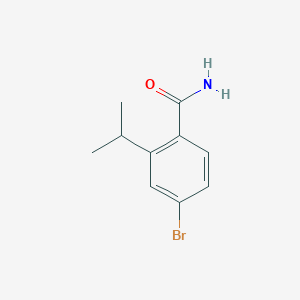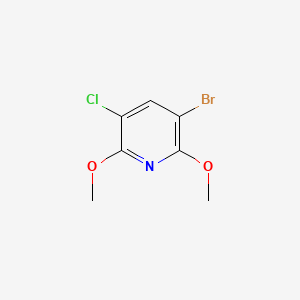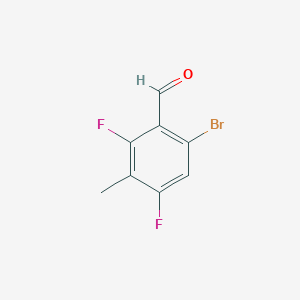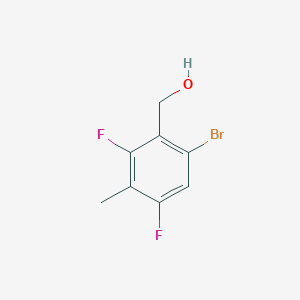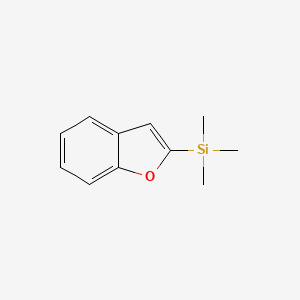
2-(Trimethylsilyl)benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trimethylsilyl)benzofuran is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The trimethylsilyl group attached to the benzofuran ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Mechanism of Action
Target of Action
For instance, some benzofuran derivatives have been found to inhibit the Epidermal Growth Factor Receptor (EGFR), a protein that plays a crucial role in cell growth and survival .
Mode of Action
For instance, some benzofuran derivatives have been found to inhibit the activity of their target proteins, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been associated with a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds may affect multiple biochemical pathways.
Pharmacokinetics
In-silico adme studies on benzofuran-1,2,3-triazole hybrids, which are structurally related to 2-(trimethylsilyl)benzofuran, suggested that these compounds had good pharmacokinetic and safety profiles .
Result of Action
Benzofuran derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
For instance, factors such as temperature, pH, and the presence of other chemicals can affect the stability and efficacy of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trimethylsilyl)benzofuran can be achieved through several methods. One common approach involves the O-alkylation of salicylaldehyde derivatives with chloroacetic acid, followed by cyclization to form the benzofuran ring . Another method includes the interrupted Pummerer reaction of alkynyl sulfoxides with phenols, which efficiently produces functionalized benzofurans .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions and copper-mediated transformations are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-(Trimethylsilyl)benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzofuran-2-one derivatives, which exhibit good antioxidant activity.
Reduction: Reduction reactions can modify the benzofuran ring, leading to different functionalized derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups, enhancing the compound’s reactivity and applications.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halides and organometallic compounds are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various functionalized benzofurans, benzofuran-2-one derivatives, and other substituted benzofurans .
Scientific Research Applications
2-(Trimethylsilyl)benzofuran has a wide range of scientific research applications:
Comparison with Similar Compounds
Benzofuran: The parent compound without the trimethylsilyl group.
2-Methylbenzofuran: A similar compound with a methyl group instead of a trimethylsilyl group.
2-Phenylbenzofuran: A benzofuran derivative with a phenyl group.
Comparison: 2-(Trimethylsilyl)benzofuran is unique due to the presence of the trimethylsilyl group, which enhances its chemical stability and reactivity compared to other benzofuran derivatives. This makes it a valuable compound in various applications, particularly in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
1-benzofuran-2-yl(trimethyl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OSi/c1-13(2,3)11-8-9-6-4-5-7-10(9)12-11/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKDHLDVXMUSSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
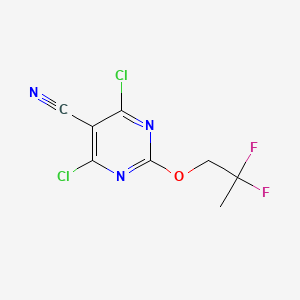
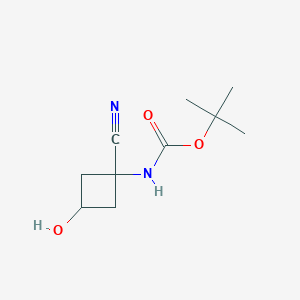
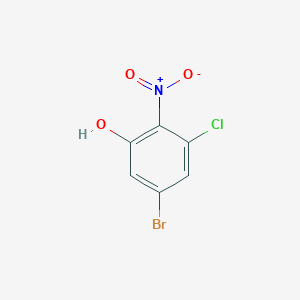
![5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid](/img/structure/B6304965.png)
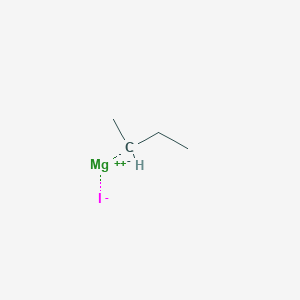
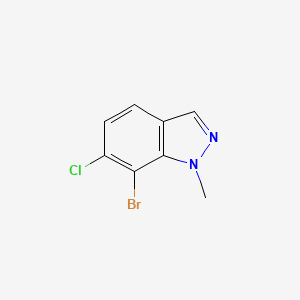
![(R)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B6304985.png)

